3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one
Description
This compound belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. Its structure features:
- A 3,4-dimethoxyphenyl group at position 3, which contributes electron-donating effects and enhances lipophilicity.
- A 2-(morpholin-4-yl)ethoxy substituent at position 7, introducing a polar morpholine ring that may improve solubility and enable interactions with biological targets like enzymes or receptors.
The molecular formula is C₂₅H₂₇NO₆ (calculated molecular weight: 461.49 g/mol).
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C24H27NO6/c1-16-19-6-5-18(30-13-10-25-8-11-29-12-9-25)15-21(19)31-24(26)23(16)17-4-7-20(27-2)22(14-17)28-3/h4-7,14-15H,8-13H2,1-3H3 |
InChI Key |
OWXIJAMGKJDDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The presence of the morpholinyl group allows for nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin derivatives are structurally diverse, with biological activities highly dependent on substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Structural-Activity Relationships (SARs)
Substituent Position and Polarity :
- The morpholine ethoxy group (as in BPR10 and the target compound) enhances interaction with enzymes like MAO-B due to morpholine’s hydrogen-bonding capacity .
- Halogenated analogs (e.g., 4-chlorophenyl in ) improve membrane permeability and target affinity .
Electron-Donating vs. 4-Methyl groups (target compound, BPR13) improve metabolic stability by blocking oxidative degradation .
Hybrid Structures :
- Coumarin-morpholine conjugates (e.g., BPR10) show dual functionality: the coumarin core provides a planar structure for π-π stacking, while morpholine enhances solubility and target specificity .
Table 2: Pharmacological Data for Select Comparators
| Activity | Target Compound | BPR10 | BPR13 | Curcumin Analog (3d) |
|---|---|---|---|---|
| MAO-B Inhibition | Inferred | IC₅₀ = 0.372 μM | N/A | N/A |
| AChE Inhibition | N/A | N/A | 57.43% (100 μM) | N/A |
| Antioxidant Capacity | Inferred | N/A | N/A | IC₅₀ = 8.1 μM (DPPH) |
| ACE Inhibition | N/A | N/A | N/A | IC₅₀ = 5.2 μM |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one , with the CAS number 903588-55-6 , belongs to the chromen-2-one class and is noted for its diverse biological activities. Its unique structure incorporates multiple functional groups that contribute to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.5 g/mol . The compound features a chromenone core, methoxy groups, and a morpholinyl substituent, which are critical for its biological interactions and efficacy.
| Property | Value |
|---|---|
| CAS Number | 903588-55-6 |
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression and neurodegenerative diseases. The morpholinyl group enhances solubility and bioavailability, while the methoxyphenyl moiety may contribute to receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics.
- HepG2 (liver cancer) : Exhibited strong telomerase inhibition, suggesting a mechanism of action that may involve telomerase suppression.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Antiproliferative via apoptosis |
| HepG2 | 0.9 | Telomerase inhibition |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Its ability to inhibit acetylcholinesterase (AChE) activity suggests potential applications in treating Alzheimer's disease. Compounds with similar structures have shown significant AChE inhibitory activity, indicating that this compound may also possess similar properties.
Table 2: AChE Inhibition Data
Case Studies
-
Study on MCF-7 Cells :
- Researchers synthesized derivatives of the compound and tested their efficacy against MCF-7 cells using MTT assays.
- Results indicated that structural modifications could enhance antiproliferative activity significantly.
-
Telomerase Inhibition in HepG2 :
- A study focused on telomerase inhibitors included this compound as a candidate due to its structural characteristics.
- The compound exhibited an IC50 value of 0.9 µM , indicating strong potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
